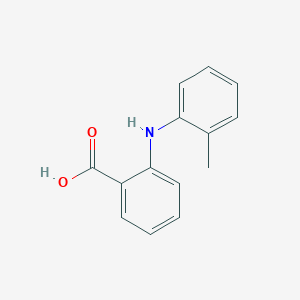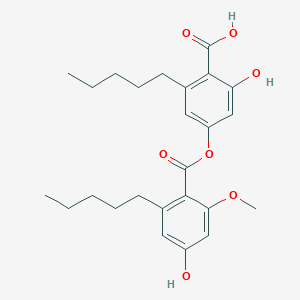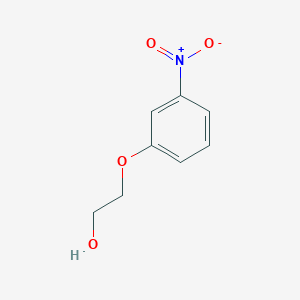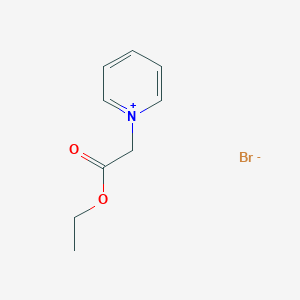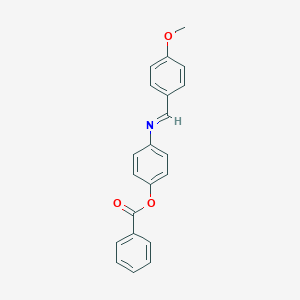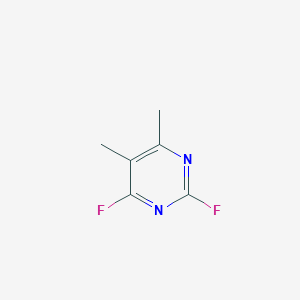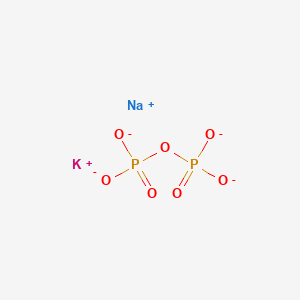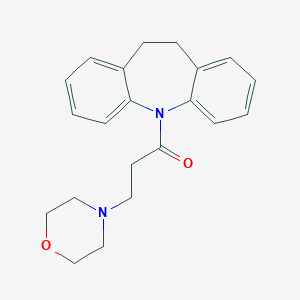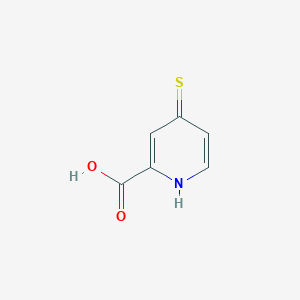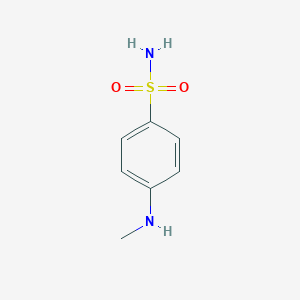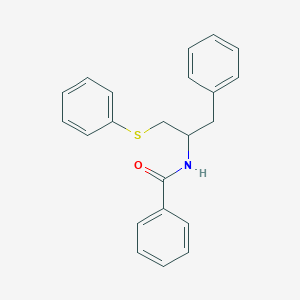
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as PTMB, and it is a derivative of benzamide. PTMB has been used in several scientific studies to investigate its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of PTMB involves its interaction with proteins and DNA. PTMB binds to proteins through its thiol group, which forms a covalent bond with the protein. This interaction can lead to changes in the protein's structure and function. PTMB also binds to DNA through its benzamide group, which intercalates between the DNA base pairs. This interaction can lead to changes in the DNA structure and function.
Biochemical and Physiological Effects:
PTMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. PTMB has also been shown to induce apoptosis in cancer cells by activating caspase-3. In addition, PTMB has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
PTMB has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. PTMB is also a fluorescent probe, which makes it useful for studying protein-DNA interactions. However, PTMB has some limitations for laboratory experiments. It can react with other thiol-containing compounds, which can interfere with the results. PTMB can also be toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the research on PTMB. One direction is to investigate its potential as a drug candidate for various diseases, such as cancer and Alzheimer's disease. Another direction is to study its interaction with different proteins and DNA sequences to understand its mechanism of action better. PTMB can also be used as a tool to study the structure and function of proteins and DNA. Furthermore, the synthesis of PTMB derivatives with improved properties can lead to the development of new probes and drugs.
合成方法
The synthesis method of PTMB involves the reaction of benzamide with phenylthiomethyl chloride in the presence of a base. The reaction leads to the formation of PTMB, which can be purified using column chromatography. The yield of PTMB can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
科学研究应用
PTMB has been widely used in scientific research due to its potential application in various fields. It has been used as a ligand in the development of new drugs and as a probe in biochemical studies. PTMB has also been used as a fluorescent probe to study the binding of proteins and DNA.
属性
CAS 编号 |
19071-63-7 |
|---|---|
产品名称 |
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide |
分子式 |
C22H21NOS |
分子量 |
347.5 g/mol |
IUPAC 名称 |
N-(1-phenyl-3-phenylsulfanylpropan-2-yl)benzamide |
InChI |
InChI=1S/C22H21NOS/c24-22(19-12-6-2-7-13-19)23-20(16-18-10-4-1-5-11-18)17-25-21-14-8-3-9-15-21/h1-15,20H,16-17H2,(H,23,24) |
InChI 键 |
OTRNNWSFGPFBHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
同义词 |
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



